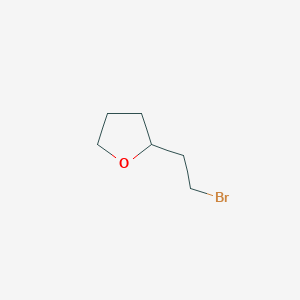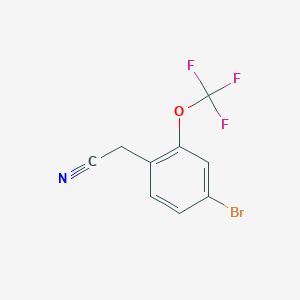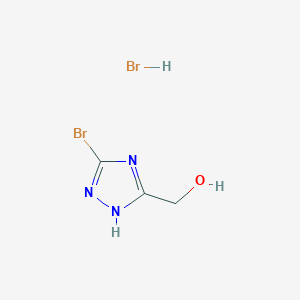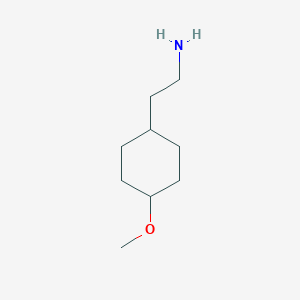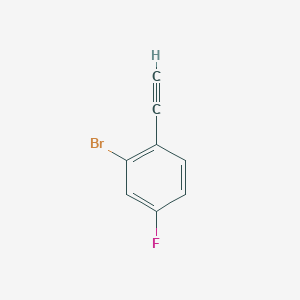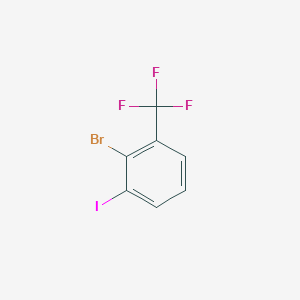
Tert-butyl 2-(3-bromophenyl)acetate
Descripción general
Descripción
Tert-butyl 2-(3-bromophenyl)acetate is a colorless to light-yellow liquid . It is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists . It serves as a building block during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
Synthesis Analysis
Tert-butyl 2-(3-bromophenyl)acetate can be synthesized from several different carboxylic acids at high yields . This system features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-(3-bromophenyl)acetate is C12H15BrO2 . The InChI code is 1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 .Chemical Reactions Analysis
Tert-butyl 2-(3-bromophenyl)acetate is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists . It serves as a building block during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Physical And Chemical Properties Analysis
Tert-butyl 2-(3-bromophenyl)acetate is a colorless to light-yellow liquid . It has a molecular weight of 271.15 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Cyclization and Alkylation
- Tert-butyl [2-(benzylideneamino)phenyl]acetate undergoes base-promoted cyclization followed by C3-alkylation, yielding 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This process challenges prior failed cyclization reports and demonstrates the compound's potential in synthesizing complex molecular structures (Hodges, Wang, & Riley, 2004).
Ketone Arylation and Cyclization
- In a palladium-catalyzed reaction, the compound's use results in the formation of 1-vinyl-3-tert-butyl-1H-isochromene. This process involves ketone arylation followed by intramolecular cyclization, highlighting the compound's role in forming complex cyclic structures (Mutter et al., 2001).
Synthesis of Alpha-Aryl Esters
- The compound is used in room-temperature palladium-catalyzed coupling with aryl halides to produce alpha-aryl esters, demonstrating its effectiveness in facilitating the formation of esters at ambient conditions (Jørgensen et al., 2002).
Synthesis of Bromomethyl Derivatives
- It is involved in the synthesis of bromomethyl derivatives of furan-2-carboxylic acid, indicating its utility in producing organophosphorus derivatives and highlighting its role in synthesizing complex organic molecules (Pevzner, 2003).
Deprotection of Ester Compounds
- Aqueous phosphoric acid is used for the deprotection of tert-butyl esters, showing the compound's potential in synthetic chemistry, particularly in selective deprotection reactions (Li et al., 2006).
Safety and Hazards
Tert-butyl 2-(3-bromophenyl)acetate is classified as a warning hazard according to GHS07 . It may cause respiratory irritation, and it is harmful if swallowed . It causes severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
It is known that brominated compounds like tert-butyl 2-(3-bromophenyl)acetate often participate in reactions involving free radical bromination and nucleophilic substitution .
Biochemical Pathways
Brominated compounds are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that similar compounds, such as tert-butyl alcohol, are poorly absorbed through the skin but rapidly absorbed if inhaled or ingested .
Result of Action
It is known that brominated compounds can participate in various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-(3-bromophenyl)acetate can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature, suggesting that it is stable under these conditions . .
Propiedades
IUPAC Name |
tert-butyl 2-(3-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYZZLJRJUKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-bromophenyl)acetate | |
CAS RN |
197792-52-2 | |
| Record name | tert-butyl 2-(3-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

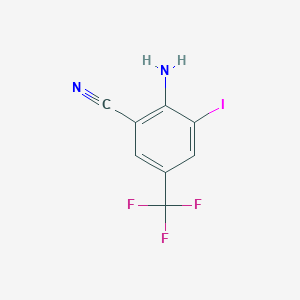

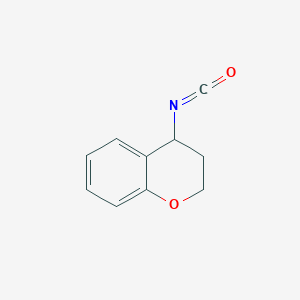
![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)
